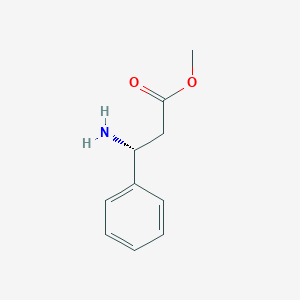

methyl (3R)-3-amino-3-phenylpropanoate

Beschreibung

Significance in Stereoselective Organic Synthesis

Stereoselective synthesis is a critical area of chemistry focused on producing specific stereoisomers of a chiral product. Methyl (3R)-3-amino-3-phenylpropanoate serves as an important starting material in this domain due to its inherent chirality. Its structure is particularly well-suited for the synthesis of β-lactams (2-azetidinones), which form the core structural motif of numerous essential antibiotics, including penicillins and carbapenems. nih.govresearchgate.net

The synthesis of β-lactams often involves a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, known as the Staudinger synthesis. researchgate.net When chiral precursors are used, this reaction can be directed to yield predominantly one enantiomer of the β-lactam product. The (3R)-stereocenter of this compound can be used to control the stereochemical outcome of such cyclizations. The amino group and the ester functionality are the handles used to form the four-membered lactam ring, and the fixed configuration at the C3 position influences the spatial orientation of the substituents on the final ring structure.

Research in this area focuses on developing methods that yield high diastereoselectivity and enantioselectivity, ensuring that the biologically active stereoisomer of the target molecule is produced. nih.gov The use of enantiopure starting materials like this compound is a fundamental strategy to achieve this goal, making it a valuable tool for chemists exploring new antibiotics and other bioactive compounds containing the β-lactam core.

Role as a Chiral Building Block for Complex Molecules

A chiral building block is a molecule with one or more defined stereocenters that is incorporated into the synthesis of a larger, more complex molecule. This compound exemplifies such a building block, serving as a foundational piece for the construction of sophisticated pharmaceutical agents. bldpharm.com

One of the most notable applications is in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV. nih.gov Maraviroc functions as a CCR5 receptor antagonist, and its efficacy is dependent on its specific stereochemistry. Asymmetric syntheses of Maraviroc rely on the use of a chiral precursor to establish the correct three-dimensional structure. researchgate.net The β-amino acid framework of this compound provides the necessary chiral scaffold for constructing the key β-amino aldehyde fragment required for the total synthesis of the drug. researchgate.net

Furthermore, the 3-amino-3-phenylpropanoate structure is a recurring motif in the design of new bioactive compounds. Researchers have utilized this scaffold to develop novel derivatives with potential therapeutic applications. For instance, conjugates of 3-hydroxy-3-phenylpropanoate esters with azidothymidine (AZT) have been synthesized and investigated as potential dual-action inhibitors of HIV-1 integrase and reverse transcriptase. nih.gov This demonstrates the role of the compound as a versatile starting point for creating molecules with complex biological functions. Its use as a building block allows for the systematic exploration of new chemical entities in drug discovery programs. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIOBYHZFPTKCZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354972 | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37088-67-8 | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 3r 3 Amino 3 Phenylpropanoate

Classical and Established Synthetic Routes

Classical synthetic routes often involve sequential reactions, including the formation of the carbon skeleton, introduction of the amino group, and final esterification. These methods, while established, can sometimes be lengthy and require purification of intermediates.

One-Pot Process from Benzaldehyde Precursors

A more efficient approach to synthesizing 3-amino-3-phenylpropionic acid esters is through a one-pot process. google.com This method avoids the isolation and purification of intermediate products, thereby increasing production efficiency and reducing waste. google.com The synthesis starts from benzaldehyde, malonic acid, and ammonium (B1175870) acetate, which react in a suitable solvent to form the β-amino acid core. researchgate.netgoogle.com This is followed by an in-situ esterification step to yield the final product. google.com

One patented one-pot process involves heating methanol (B129727), malonic acid, and ammonium acetate, followed by the dropwise addition of benzaldehyde. google.com After the initial reaction, an esterifying reagent such as thionyl chloride is added to the same reaction vessel to facilitate the esterification of the intermediate 3-amino-3-phenylpropanoic acid, producing the methyl ester in good yield and purity. google.com This streamlined process is advantageous due to its high selectivity, reduced number of operational steps, and lower generation of impurities. google.com

Below is a table summarizing a representative one-pot synthesis of methyl 3-amino-3-phenylpropanoate.

| Reactants | Reagents/Solvents | Key Conditions | Product | Yield | Purity (HPLC) |

| Benzaldehyde, Malonic Acid, Ammonium Acetate | Methanol, Thionyl Chloride | Reflux | Methyl 3-amino-3-phenylpropanoate | 61% | 98% |

Table 1: Example of a One-Pot Synthesis from Benzaldehyde. google.com

Esterification and Hydrochloride Salt Formation

The direct esterification of (3R)-3-amino-3-phenylpropanoic acid is a common method for preparing methyl (3R)-3-amino-3-phenylpropanoate. This reaction is typically carried out by heating the amino acid in methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. researchgate.netprepchem.com For example, heating 3-phenylpropionic acid with methanol and concentrated sulfuric acid under reflux for several hours yields the corresponding methyl ester. prepchem.com

Following the esterification, the product can be converted into its hydrochloride salt. This is often done to improve the compound's stability and handling characteristics. The hydrochloride salt of methyl 3-amino-3-phenylpropanoate can be prepared and subsequently neutralized, often with a base like potassium carbonate in a suitable solvent system, to yield the free base form of the ester. lookchem.com

| Starting Material | Reagents/Solvents | Key Conditions | Product |

| 3-Amino-3-phenylpropionic acid | Methanol, Sulfuric acid | 0 - 20 °C, 6.5h | Methyl 3-amino-3-phenylpropanoate |

| Methyl 3-amino-3-phenylpropionate hydrochloride | Potassium carbonate, Dichloromethane/water | - | Methyl 3-amino-3-phenylpropanoate |

Table 2: Esterification and Neutralization Reactions. lookchem.com

Reduction-Based Approaches from Nitro and Hydroxy Precursors

Reduction-based methods provide an alternative pathway to introduce the amino group. This can be achieved by the reduction of a precursor containing a nitro or a hydroxy group at the C3 position. For instance, the synthesis can start from a β-hydroxy ester, such as methyl (3R)-3-hydroxy-3-phenylpropanoate. sigmaaldrich.com The hydroxyl group can be converted to an amino group through a series of chemical transformations, which may involve activation of the hydroxyl group followed by nucleophilic substitution with an amine source or a Ritter-type reaction.

While direct reduction of a nitro precursor to form this compound is a plausible synthetic route, specific examples in the literature for this exact compound are less common. However, the reduction of nitro compounds to amines is a fundamental transformation in organic synthesis and could be applied in this context.

Inversion Methodologies for Stereoisomeric Control

Controlling the stereochemistry at the C3 position is critical for the synthesis of the (3R)-enantiomer. Inversion methodologies can be employed to convert an available stereoisomer into the desired one. For example, a synthesis could start with a precursor of the opposite stereochemistry, such as a derivative of (3S)-3-hydroxy-3-phenylpropanoic acid. An SN2 reaction at the chiral center can be used to invert the configuration.

One such approach involves the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate, where an inversion method can be used to obtain a specific stereoisomer. researchgate.net This principle of stereochemical inversion is a powerful tool in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds from readily available chiral precursors.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a high enantiomeric excess, which is crucial for the biological activity of many pharmaceutical compounds. chiralpedia.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Reactions

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. chiralpedia.com These catalysts can be metal complexes with chiral ligands, enzymes, or small organic molecules (organocatalysts). chiralpedia.com In the context of synthesizing this compound, a chiral catalyst could be used in reactions such as asymmetric hydrogenation or asymmetric Mannich reactions to establish the desired stereocenter. chiralpedia.combeilstein-journals.org

For example, an asymmetric Mannich reaction could be developed using a chiral halonium salt as a catalyst to produce β-amino cyanoesters with high enantioselectivity, which could then be converted to the target compound. beilstein-journals.org The development of new and efficient chiral catalysts is an ongoing area of research aimed at producing enantiomerically pure compounds in a more sustainable and reliable manner. chiralpedia.commonash.edu The rational design of these catalysts, often aided by theoretical methods, is essential for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. monash.edu

| Reaction Type | Catalyst Type | Potential Application |

| Asymmetric Hydrogenation | Chiral metal complexes | Reduction of a prochiral enamine precursor |

| Asymmetric Mannich Reaction | Chiral halonium salts, Chiral amines | Reaction of an imine with a nucleophile |

| Asymmetric Epoxidation | Chiral titanium complexes | Creating chiral intermediates from allylic alcohols |

Table 3: Potential Asymmetric Catalytic Approaches.

Diastereoselective Transformations

Diastereoselective methods involve the transformation of a chiral starting material, where the existing stereocenter directs the formation of a new stereocenter.

Samarium diiodide (SmI₂) is a versatile single-electron transfer reagent that can be employed in various reductive transformations. A highly diastereoselective conjugate reduction of a homochiral benzylidene diketopiperazine template using SmI₂ and D₂O has been successfully demonstrated. This reaction leads to the formation of a deuterated precursor to methyl (2S,3R)-N-acetyl-2-amino-3-phenylpropionate with high diastereomeric excess (93% de) and enantiomeric excess (90% ee) after subsequent deprotection, hydrolysis, and N-acetylation. documentsdelivered.com The stereochemical outcome is controlled by the chiral scaffold of the diketopiperazine.

The reduction of β-amino ketones with samarium(II) iodide has also been investigated for the synthesis of 1,3-amino alcohols, where the stereoselectivity can be influenced by the nature of the N-protecting group. nih.gov This highlights the potential of SmI₂ in controlling diastereoselectivity in related systems.

Diketopiperazines (DKPs) are cyclic dipeptides that can serve as excellent chiral templates for the asymmetric synthesis of amino acids. By starting with a diketopiperazine derived from a chiral amino acid, it is possible to introduce substituents in a highly diastereoselective manner.

The aforementioned conjugate reduction using samarium diiodide on a homochiral benzylidene diketopiperazine template is a prime example of this strategy. documentsdelivered.com The rigid conformation of the diketopiperazine ring system effectively shields one face of the exocyclic double bond, directing the incoming nucleophile or hydride to the opposite face, thus ensuring high diastereoselectivity. Subsequent hydrolysis of the diketopiperazine template releases the desired chiral β-amino acid derivative.

Table 2: Diastereoselective Synthesis via Homochiral Diketopiperazine Template

| Template | Reagent | Key Transformation | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Homochiral benzylidene diketopiperazine | SmI₂, D₂O | Conjugate Reduction | 93% | 90% | documentsdelivered.com |

Enantioselective Biocatalytic Pathways

The synthesis of enantiomerically pure this compound, a valuable chiral building block, is increasingly reliant on biocatalytic methods. These enzymatic approaches offer high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis. This section explores three key enantioselective biocatalytic pathways: enzymatic resolution via lipases, whole-cell biotransformations for stereoselective hydrolysis, and transaminase-catalyzed asymmetric synthesis.

Enzymatic Resolution of Racemic β-Amino Esters via Lipases

Lipases are a widely utilized class of enzymes in industrial biocatalysis for the production of β-phenylalanine derivatives. nih.gov The primary strategy involves the kinetic resolution of a racemic mixture of β-amino esters, where the enzyme selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

One notable industrial process for accessing the (S)-enantiomer of β-phenylalanine involves the resolution of its racemic propyl ester. nih.gov This method employs lipases to specifically cleave the ester bond of the (S)-enantiomer, resulting in (S)-β-phenylalanine with a high enantiomeric excess of over 99.5% and a global yield of 20%. nih.gov

A significant advancement in this area is the use of Amano PS lipase (B570770), derived from Burkholderia cepacia, for the selective hydrolysis of a racemic β-phenylalanine ester. nih.gov This particular lipase demonstrates high thermostability, allowing the reaction to be conducted at 50°C. nih.gov The biocatalytic step facilitates the formation of (R)-β-phenylalanine with a 45% yield and an enantiomeric excess greater than 99%. nih.gov This high degree of selectivity underscores the efficacy of lipases in producing enantiopure β-amino acids.

Table 1: Lipase-Catalyzed Resolution of Racemic β-Phenylalanine Esters

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Amano PS Lipase (Burkholderia cepacia) | Racemic β-phenylalanine ester | (R)-β-phenylalanine | >99% | 45% | nih.gov |

| Lipase (unspecified) | Racemic β-phenylalanine propyl ester | (S)-β-phenylalanine | >99.5% | 20% | nih.gov |

Whole-Cell Biotransformations for Stereoselective Hydrolysis

Whole-cell biotransformations offer a robust platform for the synthesis of chiral molecules by harnessing the entire metabolic machinery of a microorganism. This approach can be particularly advantageous as it often circumvents the need for enzyme purification and can incorporate cofactor regeneration systems.

An innovative whole-cell biocatalytic process has been designed for the synthesis of diverse phenylpropionic acids from simple phenols, pyruvate, and ammonia (B1221849). nih.gov This method utilizes engineered Escherichia coli catalysts that co-express enzymes from different modules to achieve a one-pot transformation. nih.gov This biocatalytic cascade is capable of producing (R)-β-amino acids with high enantioselectivities exceeding 98% and conversions ranging from 68-99%. nih.gov While this process synthesizes the parent β-amino acid rather than directly hydrolyzing the methyl ester, it exemplifies the power of whole-cell systems to construct the chiral core of this compound with exceptional stereocontrol. The modular nature of this system allows for the synthesis of a variety of phenylpropionic acid derivatives, highlighting its versatility. nih.gov

Table 2: Whole-Cell Biotransformation for (R)-β-Phenylalanine Synthesis

| Biocatalyst | Substrates | Product | Enantioselectivity (ee) | Conversion | Reference |

| Engineered Escherichia coli | Phenols, pyruvate, ammonia | (R)-β-amino acids | >98% | 68-99% | nih.gov |

Transaminase-Catalyzed Asymmetric Synthesis of β-Phenylalanine Derivatives

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from their corresponding keto precursors. mdpi.comnih.gov This approach is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolutions which are limited to a 50% maximum yield.

The synthesis of β-phenylalanine esters has been successfully demonstrated using engineered ω-transaminases. mdpi.com In this process, a stable β-keto ester, ethyl benzoylacetate, serves as the precursor. The ω-transaminase catalyzes the transfer of an amino group from an amino donor to the keto group of the substrate, thereby creating the chiral amine center of the β-phenylalanine ester. mdpi.com

To identify suitable catalysts, a ω-transaminase library was screened, leading to the identification of mutants with significant potential for the synthesis of both (S)- and (R)-β-phenylalanine esters. nih.gov Specifically, the ω-transaminase mutant 3FCR_4M was effective for the synthesis of the (S)-enantiomer, while ATA117 11Rd showed promise for producing the (R)-enantiomer. nih.gov Both reactions exhibited a high enantiomeric purity of 99% ee. mdpi.com

Table 3: Transaminase-Catalyzed Asymmetric Synthesis of β-Phenylalanine Ethyl Ester

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| ω-Transaminase Mutant 3FCR_4M | Ethyl benzoylacetate | (S)-β-phenylalanine ethyl ester | 99% | 32% | mdpi.comnih.gov |

| ω-Transaminase Mutant ATA117 11Rd | Ethyl benzoylacetate | (R)-β-phenylalanine ethyl ester | 99% | 13% | mdpi.comnih.gov |

Chemical Reactivity and Derivatization Pathways of Methyl 3r 3 Amino 3 Phenylpropanoate

Transformations Involving the Amino Group

The primary amino group in methyl (3R)-3-amino-3-phenylpropanoate is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations allow for the introduction of diverse substituents at the nitrogen atom, leading to the formation of N-alkylated, N-acylated, amide, and carbamate (B1207046) derivatives.

Oxidation Reactions leading to Nitroso or Nitro Derivatives

The oxidation of primary amines to their corresponding nitroso or nitro derivatives is a known transformation in organic chemistry. However, in the context of β-amino esters such as this compound, this is not a commonly reported or synthetically utilized pathway. Direct oxidation of a primary amine to a nitro compound often requires strong oxidizing agents, which can be incompatible with other functional groups in the molecule, such as the ester moiety, and can lead to undesired side reactions.

While general methods for the oxidation of amines to nitro compounds exist, for instance using peracids, specific examples involving β-amino esters are not prevalent in the scientific literature. libretexts.org This suggests that this particular derivatization pathway may be of limited synthetic utility for this class of compounds, or that alternative synthetic routes to the corresponding nitro derivatives are more efficient.

Nucleophilic Substitution Reactions for N-Alkylation and N-Acylation

The nucleophilic character of the amino group allows for facile N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the structure and properties of the parent molecule.

N-Alkylation involves the reaction of the amino group with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is necessary to deprotonate the nitrogen atom, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. While mono-alkylation is often the desired outcome, over-alkylation to form the tertiary amine can be a competing side reaction. Careful control of reaction conditions, such as stoichiometry and temperature, is often required to achieve selective mono-N-alkylation. organic-chemistry.org

N-Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. N-acylation is generally a high-yielding and chemoselective reaction for primary amines. cambridge.org

| Transformation | Reagent | Base | Product |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | Methyl (3R)-3-(alkylamino)-3-phenylpropanoate |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | Methyl (3R)-3-(acylamino)-3-phenylpropanoate |

Amide and Carbamate Formation

Building upon the principles of N-acylation, the amino group of this compound can be readily converted into amides and carbamates, which are important functional groups in many biologically active molecules.

Amide formation is typically achieved by reacting the amine with a carboxylic acid that has been activated with a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method allows for the formation of an amide bond under mild conditions.

Carbamate formation involves the reaction of the amino group with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. organic-chemistry.org These reactions result in the formation of N-Cbz or N-Boc protected amines, respectively. These carbamate protecting groups are crucial in peptide synthesis and other areas of organic chemistry as they temporarily block the reactivity of the amino group, allowing for selective transformations at other sites in the molecule.

| Derivative | Reagent(s) | Base | Product |

| Amide | Carboxylic Acid (RCOOH) + Coupling Agent (e.g., DCC) | - | Methyl (3R)-3-(N-acylamino)-3-phenylpropanoate |

| Carbamate (N-Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Et₃N or NaOH | Methyl (3R)-3-(tert-butoxycarbonylamino)-3-phenylpropanoate |

| Carbamate (N-Cbz) | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Et₃N | Methyl (3R)-3-(benzyloxycarbonylamino)-3-phenylpropanoate |

Modifications of the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, allowing for its hydrolysis to a carboxylic acid or its reduction to a primary alcohol.

Ester Hydrolysis to β-Amino Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (3R)-3-amino-3-phenylpropanoic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification, is carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a water-alcohol mixture. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. Care must be taken during base-catalyzed hydrolysis as it can sometimes lead to racemization at the adjacent stereocenter, although for β-amino esters this is generally less of a concern than for α-amino esters. nih.govresearchgate.net

| Hydrolysis Condition | Reagent | Product |

| Acid-catalyzed | HCl or H₂SO₄ in H₂O | (3R)-3-Amino-3-phenylpropanoic acid |

| Base-catalyzed | NaOH or KOH in H₂O/alcohol, then H₃O⁺ | (3R)-3-Amino-3-phenylpropanoic acid |

Ester Reduction to β-Amino Alcohols

The ester group can be reduced to a primary alcohol, yielding (3R)-3-amino-3-phenylpropan-1-ol, a valuable chiral β-amino alcohol. This transformation is typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a strong and versatile reducing agent that readily reduces esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and generally does not reduce esters under standard conditions. libretexts.org However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of esters. For instance, the use of NaBH₄ in combination with methanol (B129727) or in the presence of Lewis acids can facilitate the reduction of esters to alcohols. oup.comresearchgate.net This can be an advantage when other sensitive functional groups are present in the molecule that would be reduced by the more reactive LiAlH₄.

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | (3R)-3-amino-3-phenylpropan-1-ol |

| Sodium borohydride (NaBH₄) | Methanol (with heating) or with additives | (3R)-3-amino-3-phenylpropan-1-ol |

Carbon-Carbon Bond Forming Reactions

The structural features of this compound, namely the presence of enolizable α-protons and a nucleophilic amino group, allow for its participation in a variety of carbon-carbon bond-forming reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Self-Condensation Reactions of Related Propanoate Esters

The self-condensation of esters, a classic example of a Claisen condensation, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org This reaction occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. wikipedia.orgfiveable.me For the self-condensation to occur, the ester must possess at least one α-hydrogen, making it enolizable. wikipedia.org

The mechanism involves the deprotonation of the α-carbon of one ester molecule by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate. pearson.comvaia.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. vaia.com Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester. pearson.comvaia.com A stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the reaction to completion. masterorganicchemistry.com

While specific studies on the self-condensation of this compound are not extensively detailed in the literature, the principles of the Claisen condensation can be applied to predict the likely outcome. The reaction would necessitate the protection of the amino group to prevent side reactions, such as amide formation. Once protected, treatment with a suitable base would lead to the formation of a β-keto ester. The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly effective for forming five- or six-membered rings from diesters. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Key Aspects of Claisen Condensation

| Feature | Description |

| Reactants | Two ester molecules (or one diester for Dieckmann) |

| Reagent | Strong base (e.g., sodium alkoxide) |

| Product | β-keto ester |

| Key Intermediate | Enolate |

| Driving Force | Deprotonation of the product β-keto ester |

Mannich Adduct Derivatizations and Subsequent Transformations

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, often referred to as a Mannich base. nih.gov The classical Mannich reaction involves a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. nih.gov However, variations of this reaction exist. A related transformation is the aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound to yield a β-amino carbonyl compound. organic-chemistry.org

While this compound is itself a β-amino ester, its core structure can be seen as a scaffold that can be further elaborated. For instance, the amino group could potentially react with an aldehyde and an enolizable ketone in a Mannich-type fashion, although this would be a more complex, multi-step process.

More relevant are the transformations of compounds structurally related to Mannich adducts. For example, β-amino ketones can be synthesized through various methods, including the reductive hydroamination of alkynes. These β-amino ketones can then undergo further derivatization. The development of radical-based formal β-Mannich reactions has expanded the scope for producing γ-aminoketones. princeton.edu

The derivatization of β-amino esters can lead to a wide array of functionalized molecules. For instance, copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines provide direct access to β-amino acids with multiple stereocenters. nih.gov These products can then be further modified, for example, by removing protecting groups to reveal a primary amine, which can then be used in subsequent synthetic steps. nih.gov

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, containing both an amino and an ester group, makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Synthesis of Chiral β-Lactams (2-Azetidinones)

β-Lactams, also known as 2-azetidinones, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The synthesis of chiral β-lactams from β-amino esters is a well-established and synthetically valuable transformation. nih.gov This intramolecular cyclization can be promoted by a variety of reagents and conditions.

One common method involves the use of a base to promote the cyclization of a β-amino ester. The stereochemistry of the resulting β-lactam is often influenced by the stereocenters present in the starting material. nih.gov The chiral ester enolate-imine cyclocondensation is a powerful method for the asymmetric synthesis of β-lactams. acs.orgnih.govbath.ac.uk This reaction involves the stereoselective addition of a metal enolate to an imine to form the aza-anion of a chiral β-amino ester, which then undergoes intramolecular ring closure to afford the β-lactam. acs.org

The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is another widely used method for β-lactam synthesis. nih.govmdpi.com While this is an intermolecular reaction, it highlights the importance of the β-lactam ring system. For the cyclization of a β-amino ester like this compound, the reaction would proceed via an intramolecular nucleophilic attack of the amino group on the ester carbonyl, with the aid of a suitable activating agent or under thermal conditions. The desired product would be a 3-amino-4-phenyl-2-azetidinone, with the stereochemistry at the 3- and 4-positions being controlled by the starting material. The synthesis of 3-amino-2-azetidinone derivatives has been shown to be highly diastereoselective, yielding the biologically active trans isomer. nih.gov

Table 2: Selected Methods for β-Lactam Synthesis

| Method | Description | Key Features |

| Base-promoted cyclization of β-amino esters | An intramolecular reaction where a base facilitates the nucleophilic attack of the amino group on the ester carbonyl. nih.gov | Can be highly stereoselective, depending on the starting material. |

| Chiral ester enolate-imine cyclocondensation | A stereoselective intermolecular reaction followed by intramolecular cyclization to form the β-lactam ring. acs.org | Excellent for controlling stereochemistry. |

| Staudinger [2+2] cycloaddition | Reaction of a ketene with an imine to form the β-lactam ring. nih.govmdpi.com | A versatile and widely used method. |

Formation of Constrained Dipeptide Units

The incorporation of β-amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability and well-defined secondary structures. rsc.orgacs.org The additional carbon in the backbone of β-amino acids, compared to α-amino acids, leads to different conformational preferences. Peptides containing β-amino acids can adopt stable helical and sheet-like structures. rsc.org

When this compound is incorporated into a dipeptide, it can induce specific turns and folds. The phenyl group at the 3-position can further influence the conformation through steric interactions. The formation of these constrained dipeptide units is achieved through standard peptide coupling reactions, where the amino group of the β-amino ester is coupled with the carboxylic acid of another amino acid, or vice versa.

The resulting dipeptide will have a modified backbone that can lead to increased resistance to enzymatic degradation, a desirable property for therapeutic peptides. The conformational constraints imposed by the β-amino acid can also lead to higher receptor binding affinity and selectivity. The use of conformationally constrained β-amino acids is of particular interest due to their significant structuring effect. rsc.org

Preparation of Isocyanates from Amino Esters

Amino esters can be converted into the corresponding isocyanates, which are versatile intermediates in organic synthesis. orgsyn.org Isocyanates are highly reactive compounds that can participate in a variety of reactions, including additions of nucleophiles to the carbonyl group.

A common method for the preparation of isocyanates from amino acid ester hydrochlorides is the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). orgsyn.orgresearchgate.net The reaction is typically carried out in a biphasic system, for example, with methylene (B1212753) chloride and an aqueous solution of a mild base like sodium bicarbonate. orgsyn.org The base neutralizes the hydrogen chloride formed during the reaction.

This procedure provides a convenient and high-yielding route to amino acid ester isocyanates under relatively mild conditions. orgsyn.org For this compound, this transformation would yield methyl (3R)-3-isocyanato-3-phenylpropanoate. This isocyanate can then be used in the synthesis of various derivatives, such as ureas and carbamates, by reacting it with amines and alcohols, respectively. researchgate.net The conversion of esters to isocyanates can also be achieved through the Lossen rearrangement of intermediate hydroxamic acids. wikipedia.org

Table 3: Reagents for Isocyanate Synthesis from Amino Esters

| Reagent | Description |

| Phosgene (COCl₂) or Triphosgene (C₃Cl₆O₃) | Highly effective but toxic reagents for converting amines to isocyanates. orgsyn.orggoogle.com |

| Di-tert-butyl dicarbonate (Boc₂O) | A phosgene-free method for the synthesis of isocyanates from α-amino acid esters, catalyzed by DMAP. researchgate.net |

Advanced Applications in Organic Synthesis

Application as a Chiral Auxiliary in Asymmetric Transformations

The inherent chirality of methyl (3R)-3-amino-3-phenylpropanoate makes it a potential candidate for use as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While direct applications of this compound as a chiral auxiliary are not extensively documented in dedicated studies, its structural motifs are found in more complex and successful chiral auxiliaries.

The underlying principle of a chiral auxiliary is to introduce a stereogenic center that directs the formation of a new stereocenter in a diastereoselective manner. This is often achieved by forming a temporary covalent bond between the substrate and the auxiliary, conducting the stereoselective transformation, and then cleaving the auxiliary for potential recycling.

N-acylated derivatives of (3R)-3-amino-3-phenylpropanoate can be envisioned to act as chiral auxiliaries in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The phenyl group at the C3 position can provide the necessary steric hindrance to effectively bias the approach of incoming reagents, thereby inducing high levels of diastereoselectivity. The development of novel chiral auxiliaries is a continuous endeavor in organic synthesis, and the structural framework of this compound offers a promising scaffold for such investigations.

Precursor for Advanced Organic Architectures

One of the most significant applications of this compound is its role as a versatile precursor for the synthesis of a variety of complex organic molecules. Its constituent functional groups provide multiple reaction sites for elaboration into more intricate structures.

This compound is, by its nature, a derivative of a β-amino acid. β-Amino acids are crucial components of numerous biologically active molecules, including natural products and pharmaceuticals. illinois.edunih.govresearchgate.net The synthesis of novel β-amino acid derivatives with diverse functionalities is of great interest in medicinal chemistry.

Starting from this compound, a variety of modifications can be readily achieved. For instance, the amino group can be acylated or alkylated to introduce different substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These transformations lead to a diverse library of β-amino acid analogues with potentially unique biological properties.

A notable application is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. nih.govnih.gov The formation of the four-membered azetidinone ring of β-lactams can be achieved through cyclization of appropriately functionalized β-amino acid derivatives. While various methods exist for β-lactam synthesis, the use of chiral precursors like this compound ensures the stereochemical integrity of the final product.

Table 1: Examples of Synthetic Transformations for β-Amino Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. Boc₂O, Et₃N, CH₂Cl₂2. LiOH, THF/H₂O | (3R)-3-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid | Building block for peptide synthesis |

| This compound | Acyl chloride, base | N-Acyl-methyl (3R)-3-amino-3-phenylpropanoate | Chiral intermediate |

| (3R)-3-Amino-3-phenylpropanoic acid | SOCl₂, MeOH | This compound hydrochloride | Esterification |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. β-amino acids are frequently incorporated into peptide backbones to create β-peptides, a class of peptidomimetics with unique conformational preferences and biological activities. illinois.edu this compound serves as a valuable chiral building block for the solid-phase synthesis of such peptidomimetics.

Azapeptides are another class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification significantly alters the conformational properties and proteolytic stability of the peptide. The synthesis of aza-amino acid precursors is a key step in the preparation of azapeptides. While direct conversion of this compound to an aza-amino acid precursor is not a standard transformation, its structural elements can be utilized in multi-step synthetic sequences to generate these valuable building blocks.

The structural motif of 3-amino-3-phenylpropanoic acid is found in a number of natural products. Consequently, this compound is a logical and often utilized starting material or intermediate in the total synthesis of these complex molecules. The presence of a pre-defined stereocenter in this building block can significantly simplify the synthetic route and ensure the correct stereochemistry in the final natural product.

While specific examples of total syntheses starting directly from this compound are part of proprietary industrial processes and not always publicly disclosed, the importance of β-phenylalanine derivatives in the synthesis of bioactive natural products is well-established. nih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.comnih.gov The chiral amine functionality of this compound makes it an excellent precursor for the synthesis of enantiomerically pure aminated heterocycles.

For example, through a series of transformations including reduction of the ester, protection/deprotection of the amino group, and subsequent cyclization reactions, it is possible to construct a variety of heterocyclic scaffolds such as piperidines, pyrrolidines, and azepanes. The stereocenter at the C3 position can be used to control the stereochemistry of the newly formed heterocyclic ring, leading to the synthesis of specific diastereomers. The synthesis of chiral piperidines, for instance, is of significant interest as this motif is present in numerous approved drugs.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Synthetic Strategy | Potential Application |

| Chiral Piperidines | Reduction of ester to alcohol, conversion of alcohol to a leaving group, intramolecular cyclization. | Pharmaceutical agents |

| Chiral Pyrrolidines | Oxidative cleavage of the phenyl ring followed by intramolecular reductive amination. | Bioactive compounds |

| Chiral Azepanes | Ring-closing metathesis of an appropriately functionalized derivative. | Medicinal chemistry scaffolds |

Role in the Development of Chiral Chromatographic Media

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is an indispensable tool for the separation of enantiomers. The heart of this technique lies in the chiral stationary phase (CSP), which is responsible for the differential interaction with the two enantiomers of a racemic mixture.

Amino acids and their derivatives have been extensively used as chiral selectors in the preparation of CSPs. nih.gov The underlying principle is the immobilization of a chiral molecule onto a solid support, typically silica (B1680970) gel. The immobilized chiral selector then interacts with the enantiomers of the analyte through a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking, leading to their separation.

Derivatives of 3-amino-3-phenylpropanoic acid are excellent candidates for the development of novel CSPs. The presence of the aromatic phenyl group allows for π-π interactions, while the amino and carboxyl groups (after hydrolysis of the ester) can participate in hydrogen bonding and ionic interactions. By covalently attaching a derivative of this compound to a silica support, a new chiral stationary phase can be created. The performance of such a CSP would then be evaluated for its ability to resolve a wide range of racemic compounds. The modular nature of this approach allows for the synthesis of a variety of CSPs by modifying the structure of the chiral selector, thereby tuning the enantioselective properties of the chromatographic media.

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, employing methods such as quantum mechanics (QM) and density functional theory (DFT), are critical for understanding the reaction mechanisms in the synthesis of methyl (3R)-3-amino-3-phenylpropanoate. These computational tools offer deep insights into the stereoselectivity of synthetic routes, which is essential for producing the desired (R)-enantiomer.

A significant area of focus has been the asymmetric synthesis of β-amino acids through enzymatic and chemical catalysis. For instance, computational models are used to investigate reactions catalyzed by ammonia (B1221849) lyases, which facilitate the asymmetric addition of ammonia to substrates like cinnamic acid. nih.gov These models help elucidate the mechanism of carbon-nitrogen bond formation and the factors controlling the stereochemistry.

In lipase-catalyzed kinetic resolutions, theoretical approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) are used to model the acylation of racemic β-amino esters. researchgate.net These calculations can determine the energy barriers for the formation of tetrahedral intermediates for both enantiomers. By comparing the transition state energies, researchers can understand why the enzyme preferentially acylates one enantiomer over the other, leading to high enantiomeric excess. For example, studies on Candida antarctica lipase (B570770) B (CaLB) have used QM/MM calculations to analyze the tetrahedral intermediate states, successfully predicting the enantiomeric preference of the enzyme in acylation reactions. researchgate.net

The table below summarizes representative data from a hypothetical QM/MM study on a lipase-catalyzed acylation, illustrating how computational methods quantify enantioselectivity.

| Enantiomer | Binding Energy (kcal/mol) | Activation Energy (kcal/mol) | Key Interacting Residues |

| (R)-enantiomer | -7.5 | 12.3 | Ser105, His224, Trp104 |

| (S)-enantiomer | -6.2 | 15.8 | Ser105, His224, Met134 |

Note: This table is illustrative and based on typical findings in computational enzymology.

These theoretical investigations provide a molecule-level understanding that is crucial for designing more efficient and selective catalysts and optimizing reaction conditions for the synthesis of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the intermolecular interactions and dynamic behavior of this compound, especially in biological systems. chemrxiv.org These simulations provide an atomistic view of how the molecule interacts with its environment, such as an enzyme's active site, over time.

A primary application of MD simulations is to unravel the basis of enantioselective recognition by enzymes like lipases, which are frequently used for the kinetic resolution of racemic β-amino esters. researchgate.netmdpi.com By simulating the docking of both the (R)- and (S)-enantiomers into the active site, researchers can identify the specific non-covalent interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the enzyme-substrate complex.

MD simulations can reveal that the preferred (R)-enantiomer fits more snugly into the active site, adopting a conformation that is more favorable for catalysis. This optimal positioning allows the catalytic residues of the enzyme to interact more effectively with the substrate's ester and amino groups. In contrast, the (S)-enantiomer may adopt a less stable conformation or experience steric hindrance, leading to a slower reaction rate. These simulations can also highlight the role of protein flexibility in accommodating the substrate. biochemistry.org

The insights from MD simulations are invaluable for enzyme engineering. By identifying key residues that interact with the substrate, scientists can introduce mutations to enhance the enzyme's activity, stability, or enantioselectivity. acs.org This synergy between computational simulation and experimental work accelerates the development of highly efficient biocatalysts. acs.org

| Interaction Type | (R)-enantiomer Interacting Residues | (S)-enantiomer Interacting Residues |

| Hydrogen Bonding | Ser105 (catalytic), Gln106 | Ser105 (catalytic) |

| Hydrophobic (Phenyl Ring) | Trp104, Ile285 | Leu145, Ile285 |

| Steric Hindrance | None | Met134 |

Note: This table represents typical interactions identified through MD simulations of a substrate in a lipase active site and is for illustrative purposes.

Computational Approaches in Enzyme Mechanism Elucidation for Biocatalysis

Computational methods, particularly the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, are instrumental in elucidating the detailed mechanisms of enzymes used in the biocatalytic production of this compound. researchgate.net These techniques allow for the study of bond-breaking and bond-forming events within the complex environment of an enzyme's active site. chemrxiv.org

The biocatalytic synthesis of chiral β-amino acids can be achieved through various enzymes, including lipases, transaminases, and ammonia lyases. researchgate.netresearchgate.net Computational studies provide a step-by-step understanding of their catalytic cycles.

Lipase-Catalyzed Resolution : In the kinetic resolution of racemic methyl 3-amino-3-phenylpropanoate, lipases catalyze the enantioselective N-acylation. researchgate.net QM/MM simulations can model this process in detail. The active site's catalytic triad (B1167595) (typically Ser-His-Asp) and the substrate are treated with high-accuracy QM methods, while the rest of the protein is modeled using classical MM force fields. researchgate.net This approach allows researchers to map the entire reaction energy profile, including the formation of the covalent tetrahedral intermediate, which is the rate-determining step. The calculations can quantitatively explain the high enantioselectivity by revealing a significantly lower activation energy for the reaction with the (R)-enantiomer compared to the (S)-enantiomer.

Transaminase-Catalyzed Synthesis : ω-Transaminases (ω-TAs) are used to produce β-amino acids from the corresponding β-keto acids. researchgate.net Computational modeling can elucidate the mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. These studies can model the key steps: the formation of the external aldimine between the keto acid and the PLP cofactor, the tautomerization, and the subsequent hydrolysis that releases the chiral β-amino acid.

Ammonia Lyase-Catalyzed Synthesis : Phenylalanine ammonia lyases can catalyze the addition of ammonia to cinnamic acid derivatives. Computational studies help to understand how the enzyme orients the substrates and activates the double bond for the stereospecific nucleophilic attack by ammonia, ensuring the formation of the desired (R)-enantiomer. nih.gov

These computational investigations provide fundamental insights that guide the rational design and engineering of enzymes for improved performance in the synthesis of valuable chiral building blocks like this compound. nih.gov

Future Perspectives in the Research of Methyl 3r 3 Amino 3 Phenylpropanoate

Development of Novel and Highly Efficient Stereoselective Methodologies

The primary challenge in synthesizing compounds like methyl (3R)-3-amino-3-phenylpropanoate lies in controlling its stereochemistry. Future research will prioritize the development of new catalytic systems that offer higher yields and enantioselectivity. Asymmetric catalysis is a focal point, with significant potential seen in both biocatalysis and organometallic catalysis. researchgate.netnih.gov

Key areas of development include:

Advanced Biocatalysis: The use of enzymes, such as amine transaminases (ATAs), offers a green and highly selective route to chiral amines. rsc.org Future work will likely focus on enzyme engineering to create novel biocatalysts with enhanced stability, broader substrate scope, and improved performance under industrial process conditions. rsc.org

Metalloenzyme Catalysis: Inspired by natural metalloenzymes, researchers are developing synthetic catalysts that use base metals instead of precious metals for asymmetric transfer hydrogenation, offering a more sustainable and cost-effective approach to chiral amine synthesis. researchgate.net

Asymmetric Reductive Amination: This method, which involves the asymmetric reduction of an imine intermediate, is one of the most versatile for creating chiral amines. researchgate.net Future efforts will aim to develop more potent and selective catalysts, including imine reductases (IREDs) and reductive aminases (RedAms), to further enhance the efficiency of this process. researchgate.net

| Methodology | Catalyst Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Biocatalytic Transamination | Amine Transaminases (ATAs) | High enantioselectivity, mild reaction conditions, sustainable. rsc.org | Enzyme engineering for improved stability and substrate scope. |

| Asymmetric Transfer Hydrogenation (ATH) | Metalloenzymes / Organometallic Complexes (e.g., Ru, Ir) | Avoids hazardous H₂ gas, high efficiency. researchgate.netwhiterose.ac.uk | Development of base-metal catalysts, ligand design. |

| Asymmetric Reductive Amination | Imine Reductases (IREDs), Chemical Catalysts | Versatile, applicable to a wide range of substrates. researchgate.net | Discovery of novel enzymes and more active chemical catalysts. |

Exploration of New Derivatization Pathways and Functionalization Strategies

This compound is a versatile scaffold. Future research will explore novel ways to modify its core structure to access a wider array of complex molecules. This involves targeting the three main reactive sites: the amino group, the ester group, and the phenyl ring.

N-Functionalization: The primary amine can be transformed into a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines through N-alkylation. These derivatives are crucial intermediates for synthesizing peptidomimetics and other pharmacologically relevant compounds. nih.gov

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides or converted to other functional groups. This pathway is essential for integrating the β-amino acid moiety into larger molecules.

Ring Functionalization: Although more challenging, selective functionalization of the phenyl ring (e.g., through electrophilic aromatic substitution) could introduce additional diversity and allow for the fine-tuning of a molecule's biological activity or physical properties.

Advanced Computational Modeling for Reaction Prediction and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating catalyst design and optimizing reaction conditions. Future research on this compound will increasingly rely on these in silico methods.

Density Functional Theory (DFT) and other computational approaches can be employed to:

Elucidate Reaction Mechanisms: Modeling the transition states of catalytic cycles can provide deep insights into the source of stereoselectivity, guiding the rational design of more effective catalysts.

Predict Catalyst Performance: Computational screening of virtual catalyst libraries can identify promising candidates for experimental validation, significantly reducing the time and resources required for catalyst development.

Understand Aggregate Structures: For reactions involving organolithium compounds, like the formation of β-amino ester enolates, computational studies combined with spectroscopic methods like NMR are crucial for understanding the structure of reactive intermediates in solution. nih.govacs.org This knowledge is vital for controlling reactivity and selectivity.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The shift towards greener and more efficient manufacturing processes is a major driver in modern chemistry. The synthesis of chiral amines and their derivatives is well-suited for integration with continuous flow technology. nih.gov

Future research will focus on:

Developing Continuous Flow Processes: Flow reactors offer superior control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purities. whiterose.ac.ukmdpi.com They also enhance safety, particularly when using hazardous reagents or performing highly exothermic reactions. nih.govvapourtec.com

Immobilized Catalysts: Combining flow chemistry with immobilized enzymes or heterogeneous catalysts allows for straightforward catalyst recovery and reuse, improving process economics and sustainability. rsc.orgwhiterose.ac.uk This is particularly relevant for biocatalytic routes using transaminases.

| Parameter | Benefit in Flow Synthesis | Reference |

|---|---|---|

| Safety | Improved handling of hazardous reagents (e.g., azides, H₂ gas) and better thermal management. | nih.govvapourtec.com |

| Efficiency | Higher yields and productivity due to precise control over reaction conditions and rapid optimization. | whiterose.ac.uk |

| Scalability | Easier and more reliable scaling from laboratory to industrial production. | nih.gov |

| Sustainability | Facilitates catalyst recycling (especially immobilized catalysts) and reduces waste. | rsc.org |

Expansion of Applications in Interdisciplinary Chemical Biology Research

As a chiral building block, this compound holds significant potential for applications beyond traditional synthetic chemistry, particularly in the field of chemical biology.

Future research directions will likely include:

Peptidomimetics and Foldamers: β-amino acids are not found in natural proteins. Incorporating them into peptide chains creates "peptidomimetics" with unnatural backbones. These modified peptides often exhibit enhanced stability against enzymatic degradation and can adopt unique three-dimensional structures (foldamers), making them promising candidates for new therapeutic agents.

Development of Bioactive Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound can be used as chemical probes to study biological processes or to identify new drug targets.

Fragment-Based Drug Discovery: The core structure of this compound can serve as a starting point or "fragment" in drug discovery campaigns. By identifying weak-binding interactions between this fragment and a biological target, medicinal chemists can elaborate the structure to develop potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for enantioselective preparation of methyl (3R)-3-amino-3-phenylpropanoate?

- Methodological Answer : Enzymatic resolution is a key strategy. For example, lipases like PCL (Pseudomonas cepacia lipase) exhibit enantiopreference for specific stereoisomers. In one study, the (S)-enantiomer of methyl 3-amino-3-phenylpropanoate reacted rapidly due to optimal binding of the phenyl ring and β-amino propanoate core in the enzyme's active site . For the (R)-enantiomer, chiral auxiliaries or kinetic resolution using tailored enzymes are employed. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to enhance enantiomeric excess (ee), typically monitored via chiral HPLC.

Q. How does the choice of ester group (methyl vs. tert-butyl) impact the synthesis and stability of 3-amino-3-phenylpropanoate derivatives?

- Methodological Answer : Methyl esters are often preferred for their lower steric hindrance, facilitating enzymatic or chemical transformations. In contrast, tert-butyl esters (e.g., tert-butyl (3R)-3-amino-3-phenylpropanoate) provide better stability during acidic/basic workups, as shown in protective group strategies for amino acid derivatives . The methyl group’s lability allows for easier deprotection under mild conditions, critical for subsequent coupling reactions in peptide synthesis.

Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) is standard for determining ee. X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve absolute configuration, particularly when anomalous scattering data are available . Polarimetry and -NMR with chiral shift reagents (e.g., Eu(hfc)) provide supplementary validation.

Advanced Research Questions

Q. How can researchers address contradictions in reported enantioselectivity data for enzymatic synthesis of β-amino esters?

- Methodological Answer : Discrepancies often arise from enzyme source variability or substrate binding conformations. For instance, the (S)-enantiomer’s rapid reaction in PCL-catalyzed resolutions may not extrapolate to other enzymes like CAL-B. To resolve contradictions:

- Perform molecular docking studies to analyze enzyme-substrate interactions.

- Use site-directed mutagenesis to modify active-site residues (e.g., hydrophobic pockets affecting phenyl ring orientation).

- Validate findings with kinetic assays (e.g., ) under standardized conditions.

Q. What strategies are effective for enhancing the crystallinity of this compound derivatives during X-ray analysis?

- Methodological Answer : Co-crystallization with heavy atoms (e.g., iodine via halogen bonding) or salt formation (e.g., hydrochloride salts ) improves crystal quality. SHELXL’s robust refinement algorithms can handle twinned or high-disorder data, but pre-screening with powder XRD is advised to identify optimal crystallization solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How can computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., aminotransferases) to assess stability of key interactions (e.g., hydrogen bonds with the amino group).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity using datasets from PubChem or ECHA .

- Docking Studies : Use AutoDock Vina to predict binding poses in receptor pockets, validated by experimental IC assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.